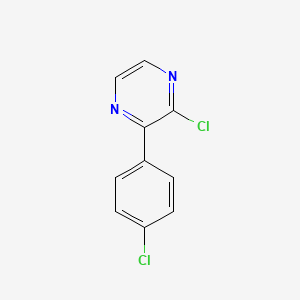

2-Chloro-3-(p-chlorophenyl)pyrazine

Description

Structure

3D Structure

Properties

CAS No. |

88066-87-9 |

|---|---|

Molecular Formula |

C10H6Cl2N2 |

Molecular Weight |

225.07 g/mol |

IUPAC Name |

2-chloro-3-(4-chlorophenyl)pyrazine |

InChI |

InChI=1S/C10H6Cl2N2/c11-8-3-1-7(2-4-8)9-10(12)14-6-5-13-9/h1-6H |

InChI Key |

CGYVYCUZKIYOAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN=C2Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity of Halogenated Pyrazines with a Chlorophenyl Moiety

Influence of Chlorine Atoms on Reactivity and Electronic Properties

The presence of two chlorine atoms in 2-Chloro-3-(p-chlorophenyl)pyrazine, one directly on the pyrazine (B50134) ring and another on the phenyl substituent, profoundly impacts its reactivity. The chlorine atom attached to the pyrazine ring at the 2-position, along with the nitrogen atoms, makes the pyrazine ring electron-deficient. This electron deficiency is a key factor in the reactivity of chloroazines, rendering them susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govrsc.org The nitrogen atoms in the pyrazine ring exert strong inductive and mesomeric effects, which enhance the ring's electrophilicity. nih.gov

The electronic properties of the pyrazine ring are significantly altered by the presence of the chlorine substituent. The chlorine atom is an electron-withdrawing group, further decreasing the electron density of the pyrazine ring and making the carbon atom to which it is attached highly electrophilic. This heightened electrophilicity is the primary driver for nucleophilic attack at this position.

Computational studies on related chlorodiazines have shown that the lowest unoccupied molecular orbital (LUMO) is a key factor in determining the site of nucleophilic attack. For some chloropyrazines, the LUMO+1, rather than the LUMO, is centered on the carbon-chlorine bond, indicating its role in nucleophilic substitution reactions. This suggests that the electronic landscape of this compound is finely tuned for specific substitution reactions.

Impact of Chlorophenyl Substituent on Reaction Pathways

The steric bulk of the p-chlorophenyl group can also play a role in directing the approach of incoming nucleophiles. While not excessively large, it can influence the regioselectivity of reactions, particularly with bulky reagents. Furthermore, the presence of the chlorine atom on the phenyl ring opens up the possibility for cross-coupling reactions at that position, although reactions on the more activated chloropyrazine ring are generally favored.

Comparative Reactivity Studies with Related Pyrazine Derivatives

To understand the reactivity of this compound, it is instructive to compare it with related pyrazine derivatives. For instance, 2,3-dichloropyrazine undergoes nucleophilic substitution where one or both chlorine atoms can be displaced, depending on the reaction conditions and the nucleophile. The reaction of 2,3-dichloropyrazine with sodium benzyl oxide, for example, can lead to the substitution of both chlorine atoms. rsc.org

In comparison to a simpler molecule like 2-chloropyrazine, the presence of the p-chlorophenyl group in this compound is expected to modify the reaction rates. The electron-withdrawing nature of the p-chlorophenyl group should, in principle, accelerate the rate of nucleophilic substitution at the C2 position compared to an unsubstituted or alkyl-substituted chloropyrazine.

Mechanistic Insights into Substitution and Transformation Reactions

The primary reaction mechanism for the substitution of the chlorine atom on the pyrazine ring is nucleophilic aromatic substitution (SNAr). nih.govyoutube.com This process typically involves a two-step mechanism:

Addition of the nucleophile: The nucleophile attacks the electrophilic carbon atom bearing the chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrazine ring, particularly onto the electronegative nitrogen atoms.

Elimination of the leaving group: The aromaticity of the pyrazine ring is restored by the departure of the chloride ion.

Transformations of this compound are not limited to simple nucleophilic substitution. The presence of the halogen atoms also allows for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. rsc.org These reactions provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of more complex pyrazine derivatives. The choice of catalyst and reaction conditions is crucial for achieving the desired transformation selectively at either the C2-chloro position or the chloro group on the phenyl ring.

Interactive Data Table: Reactivity of Related Chloropyrazines

The following table summarizes the reactivity of some chloropyrazines with different nucleophiles, providing a comparative context for the expected reactivity of this compound.

| Chloropyrazine Derivative | Nucleophile | Product | Reference |

| 2,3-Dichloropyrazine | Sodium Benzyl Oxide | 2,3-Dibenzyloxypyrazine | rsc.org |

| 2-Chloropyrimidine | Aniline Derivatives | 2-Anilinopyrimidines | researchgate.net |

| Chloroazines | Bisulfide (HS⁻) and Polysulfides (Sₙ²⁻) | Thiolated Azines | nih.gov |

Biological Activities and Mechanisms of Action in Vitro Studies

Anticancer Potential and Related Mechanisms

In vitro research has highlighted the significant anticancer capabilities of 2-Chloro-3-(p-chlorophenyl)pyrazine and related pyrazine (B50134) derivatives. These studies have begun to unravel the molecular pathways through which these compounds exert their cytotoxic effects on cancer cells.

Kinase Inhibition (e.g., AKT2/PKBβ) in Cellular Models

While direct studies on this compound's effect on AKT2/PKBβ are not extensively detailed in the provided context, the broader class of pyrazine derivatives has been implicated in modulating various signaling pathways that are crucial for cancer cell proliferation and survival. nih.gov For instance, other pyrazolopyrimidine derivatives have been shown to induce antiproliferative effects by suppressing the phosphorylation of key proteins like the extracellular signal-regulated kinases (ERK1/2) and protein kinase B (Akt). nih.gov This suggests that a potential mechanism for the anticancer activity of pyrazine compounds could involve the inhibition of critical kinases within these pathways. Further investigation is required to specifically determine the inhibitory action of this compound on AKT2/PKBβ in cellular models.

Inhibition of 3D Neurosphere Formation in Cancer Cell Lines

The ability of a compound to inhibit the formation of three-dimensional (3D) cell structures, such as spheroids or neurospheres, is a strong indicator of its potential to target cancer stem cells and overcome drug resistance. Research on related compounds has demonstrated the effectiveness of molecular inhibitors in both 2D and 3D cell culture models. nih.gov For example, the inhibitor elacridar has been shown to be effective in 3D spheroid models of ovarian cancer. nih.gov Although direct evidence for this compound's impact on 3D neurosphere formation is not explicitly available, the proven efficacy of similar heterocyclic compounds in 3D models suggests a promising area for future investigation.

Induction of Apoptosis in Cancer Cells

A significant body of evidence points to the induction of apoptosis, or programmed cell death, as a primary mechanism of the anticancer activity of pyrazine derivatives. One study on a new pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), demonstrated its ability to inhibit the viability of chronic myeloid leukemia K562 cells with an IC50 of 25µM after 72 hours. rjeid.com This compound was shown to induce apoptosis, as confirmed by morphological changes, Annexin V/PI staining, and DNA fragmentation. rjeid.com The apoptotic induction was associated with cell cycle arrest in the G0/G1 phase and a time-dependent increase in the sub-G1 cell population. rjeid.com

Furthermore, the mechanism of apoptosis induction by pyrazine derivatives often involves the modulation of key regulatory proteins. In the case of 2-mOPP, treatment of K562 cells led to the downregulation of the anti-apoptotic proteins Bcl-2 and Survivin, and the upregulation of the pro-apoptotic protein Bax. rjeid.com Similarly, a pyrazolo[3,4-d]pyridazine derivative was found to induce apoptosis in lung cancer cells by disrupting the Bcl-2/Bax expression balance, leading to a significant increase in the expression of caspase-3, Bax, and p53. nih.govresearchgate.net These findings underscore the role of pyrazine compounds in activating the intrinsic mitochondrial-dependent apoptotic pathway.

| Compound | Cell Line | Effect | Key Findings |

| 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP) | K562 (Chronic Myeloid Leukemia) | Induces apoptosis and cell cycle arrest. rjeid.com | Downregulation of Bcl-2 and Survivin; upregulation of Bax. rjeid.com |

| Pyrazolo[3,4-d]pyridazine derivative (PPD-1) | A549 (Lung Cancer) | Induces apoptosis and cell cycle arrest. nih.govresearchgate.net | Overexpression of caspase-3, Bax, and p53; inhibition of Bcl-2. nih.govresearchgate.net |

| 7-chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-1) | MDA-MB-231 (Triple-Negative Breast Cancer) | High cytotoxic activity and apoptosis induction. nih.gov | IC50 of 19.91µM at 72h; 80.4% dead cells. nih.gov |

Antimicrobial Activities

In addition to its anticancer potential, this compound belongs to a class of compounds that has demonstrated significant antimicrobial activities against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy against Specific Strains (e.g., Staphylococcus sp., A. baumannii)

Pyrazine and its derivatives have shown promise as antibacterial agents. For instance, pyrano[2,3-c] pyrazole derivatives have exhibited notable antibacterial activity against Staphylococcus aureus and other pathogenic bacteria. biointerfaceresearch.com Some of these compounds showed a minimum inhibitory concentration (MIC) of 64 mg/mL against S. aureus. biointerfaceresearch.com The global threat of antibiotic resistance, particularly from pathogens like Acinetobacter baumannii, has spurred the search for new antimicrobial agents. nih.govnih.gov A. baumannii is known for its ability to form biofilms, which contributes to its resistance to conventional antibiotics. nih.govnih.gov While direct data on this compound against these specific strains is limited, the general antibacterial activity of the pyrazine scaffold suggests its potential in this area.

| Compound Class | Bacterial Strain | Activity | MIC/Inhibition Zone |

| Pyrano[2,3-c] pyrazole derivatives | Staphylococcus aureus | Antibacterial | MIC ≥ 64 mg/mL; Inhibition zone ≥ 8mm biointerfaceresearch.com |

| Pyrazoline derivatives | Staphylococcus aureus | Antibacterial | MIC of 64 µg/mL for some derivatives nih.gov |

Antifungal Efficacy against Specific Strains (e.g., Candida glabrata, Trichophyton interdigitale)

The antifungal properties of compounds related to this compound are also noteworthy. The novel triazole derivative KP-103, for example, has demonstrated potent in vitro activity against various fungal pathogens, including Candida and Malassezia species. nih.gov KP-103 was found to be slightly more active than reference drugs like neticonazole and lanoconazole against Candida glabrata, with a geometric mean MIC of 0.0124 μg/ml. nih.gov Furthermore, other heterocyclic compounds have shown fungicidal activity against Candida albicans, including fluconazole-resistant strains, and were effective in inhibiting biofilm formation. nih.gov The activity of pyrazoline derivatives has also been observed against various fungi, although often described as moderate. nih.gov

| Compound | Fungal Strain | Activity | MIC |

| KP-103 | Candida glabrata | Antifungal | GM MIC: 0.0124 μg/ml nih.gov |

| PYR (a pyridinone derivative) | Candida albicans | Antifungal, Fungicidal | MIC: 12.5 µg/mL nih.gov |

| TRI (a triazine derivative) | Candida albicans | Antifungal, Fungicidal | MIC: 50 µg/mL nih.gov |

Antitubercular Activity against Mycobacterium tuberculosis strains

Pyrazine derivatives have long been recognized for their potential in combating tuberculosis. researchgate.netresearchgate.netbenthamdirect.com Pyrazinamide, a primary drug for tuberculosis treatment, is a well-known example that has spurred research into other pyrazine-containing compounds. benthamdirect.comacs.orgrsc.org The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains has made the development of new, effective antitubercular agents a critical area of research. researchgate.netnih.gov

Various studies have synthesized and evaluated a range of pyrazine derivatives for their in vitro activity against Mtb, often using the H37Rv strain as a benchmark. researchgate.netresearchgate.netnih.gov For instance, a series of 5-methylpyrazine-2-carbohydrazide derivatives showed notable antitubercular activity in Middlebrook 7H-9 broth medium. researchgate.net Similarly, N-phenyl pyrazine-2-carboxamide derivatives have been synthesized and some, like N-(4-trifluoromethyl phenyl) pyrazine-2-carboxamide, exhibited minimum inhibitory concentrations (MICs) below 2 mg/L. nih.gov

Research has also explored hybrid molecules that combine the pyrazine scaffold with other moieties known for their antimycobacterial effects. nih.gov In one such study, six out of thirty-one synthesized hybrid compounds displayed significant activity against the Mtb H37Rv strain, with MIC values of ≤6.25 µg/ml, comparable to pyrazinamide. nih.gov Another study on pyrazine-1,3,4-oxadiazole derivatives reported MIC values ranging from 3.13 to 12.5 µg/mL against the same strain. researchgate.net

The following table summarizes the antitubercular activity of selected pyrazine derivatives against Mycobacterium tuberculosis H37Rv.

| Compound/Derivative Series | MIC (Minimum Inhibitory Concentration) | Reference |

| N-(4-trifluoromethyl phenyl) pyrazine-2-carboxamide | <2 mg/L | nih.gov |

| N-(2-bromo-3-methylphenyl) pyrazine-2-carboxamide | <2 mg/L | nih.gov |

| N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide | <2 mg/L | nih.gov |

| Hybrid Pyrazine Compounds (8a, 8b, 8c, 8d, 14b, 18) | ≤6.25 µg/ml | nih.gov |

| Pyrazine-1,3,4-oxadiazole derivatives (2e, 2f, 2n) | 3.13 to 12.5 µg/mL | researchgate.net |

| 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide | IC90 = 0.819 μg/mL | nih.gov |

Anti-inflammatory Properties

Pyrazine derivatives have demonstrated a range of pharmacological activities, including anti-inflammatory effects. researchgate.netresearchgate.net While specific data on the anti-inflammatory properties of this compound is not explicitly detailed in the provided search results, the broader class of pyrazine compounds is recognized for this potential. nih.gov For example, Tepoxalin, a pyrazole derivative, acts as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), thereby inhibiting the production of pro-inflammatory mediators. nih.gov

Structure-Activity Relationships (SAR) in Pyrazine-Based Compounds

The biological activity of pyrazine derivatives is significantly influenced by the nature and position of substituents on the pyrazine ring and any attached phenyl rings. nih.govnih.govnih.gov

Halogen atoms play a crucial role in modulating the biological activity of pyrazine compounds. The introduction of halogens can enhance lipophilicity and improve interactions with target molecules. researchgate.netrsc.org

In a series of pyrazine-1,3,4-oxadiazole derivatives, compounds with halogen substitutions (2e, 2f, and 2n) showed the highest antitubercular potency. researchgate.net For N-phenyl pyrazine-2-carboxamides, the presence of a bromine or iodine atom on the phenyl ring was found to be important for antimycobacterial activity. nih.gov For instance, 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide was identified as a highly active compound. nih.gov

Studies on other heterocyclic compounds have also shown that increasing the atomic mass of the halogen substituent can lead to improved biological activity. rsc.org For example, in a series of halogen-substituted flavonoids, the antibacterial potency against both Gram-positive and Gram-negative bacteria increased when moving from fluorine to iodine, suggesting that the size of the halogen is a key factor. nih.gov

The following table illustrates the impact of halogen substituents on the biological activity of various heterocyclic compounds.

| Compound Series | Halogen Substituent Effect | Reference |

| Pyrazine-1,3,4-oxadiazole derivatives | Halogen substitution enhanced antitubercular potency. | researchgate.net |

| N-phenyl pyrazine-2-carboxamides | Iodine substitution on the phenyl ring was important for antimycobacterial activity. | nih.gov |

| Halogen-substituted tricyclic flavonoids | Antibacterial potency increased from fluorine to iodine. | nih.gov |

| Cobalt bis(dicarbollide) derivatives | Addition of a single iodine atom resulted in the most selective antibacterial outcome. | rsc.org |

Substituents on the phenyl ring of pyrazine derivatives can significantly alter their biological activity. The electronic properties and position of these substituents are key determinants of potency.

For N-phenyl pyrazine-2-carboxamides, substitutions on the phenyl ring were critical. The presence of a trifluoromethyl group at the para position or a bromo or iodo group on the phenyl ring resulted in compounds with high antimycobacterial activity. nih.gov In another study of pyrazoline derivatives, a methoxy substituent at the para position of the phenyl ring enhanced antibacterial activity against certain bacterial strains. nih.gov

In the context of anticancer activity, for a series of researchgate.netnih.govnih.govtriazolo[4,3-a] pyrazine derivatives, the introduction of a fluorine atom on the phenoxy group was favorable for antiproliferative activity. nih.gov Conversely, for some pyrazole derivatives, strong electron-donating methoxy substituents at the 3 and 5 positions of the phenyl ring resulted in more potent cytotoxicity. nih.gov

Impact of Pyrazine Ring Modifications on Biological Profile

The pyrazine scaffold is a versatile platform in medicinal chemistry, and modifications to the pyrazine ring are a critical strategy for tuning the biological activity and pharmacological profile of lead compounds. Research into derivatives of the 2-chloro-3-phenylpyrazine framework demonstrates that even subtle alterations to the substituents on the pyrazine ring can lead to significant changes in biological targets and potency. These modifications are a key aspect of structure-activity relationship (SAR) studies, aiming to optimize efficacy for specific therapeutic applications. nih.govresearchgate.net

Investigations into derivatives of 2-chloro-3-hydrazinopyrazine have been conducted to explore their potential as acetylcholinesterase (AChE) inhibitors, which are relevant for the treatment of Alzheimer's disease. nih.gov In these studies, the hydrazino group at the C-3 position of the pyrazine ring was condensed with various formyl derivatives to create a series of pyrazine-based Schiff bases (CHP1-5). nih.gov The in vitro evaluation of these compounds for their ability to inhibit AChE revealed a range of potencies, highlighting the influence of the substituent attached to the hydrazone moiety. nih.gov

Among the synthesized compounds, CHP4, which incorporates a 2,4-dihydroxybenzaldehyde moiety, demonstrated the most potent AChE inhibitory effect with an IC50 value of 3.76 µM. nih.gov This was followed closely by CHP5, a derivative with a 2-hydroxy-3-methoxybenzaldehyde group, which had an IC50 of 4.2 µM. nih.gov The results suggest that the presence and position of hydroxyl groups on the benzene ring of the Schiff base are crucial for effective inhibition of the enzyme. nih.gov

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of 2-Chloro-3-hydrazinopyrazine Derivatives (CHP1-5)

| Compound | Formyl Derivative Used in Synthesis | IC50 (µM) |

|---|---|---|

| CHP1 | 2-hydroxy-1-naphthaldehyde | 15.2 µM |

| CHP2 | 2-hydroxy-5-nitrobenzaldehyde | 9.3 µM |

| CHP3 | 2,3-dihydroxybenzaldehyde | 7.5 µM |

| CHP4 | 2,4-dihydroxybenzaldehyde | 3.76 µM |

| CHP5 | 2-hydroxy-3-methoxybenzaldehyde | 4.2 µM |

| Donepezil (Standard) | N/A | 0.53 µM |

Another area of research involves the modification of the pyrazine ring for antimicrobial applications. In one study, a series of 3-benzylaminopyrazine-2-carboxamides were synthesized by reacting 3-chloropyrazine-2-carboxamide with various substituted benzylamines. mdpi.com This aminodehalogenation reaction at the C-3 position resulted in compounds with significant in vitro activity against Mycobacterium tuberculosis H37Rv. mdpi.com

The study found that the nature of the substituent on the benzyl ring played a key role in the antimycobacterial activity. The most active compound in the series was 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, which displayed a Minimum Inhibitory Concentration (MIC) of 6 µM. mdpi.com This activity was equivalent to or better than the standard drug, pyrazinamide. mdpi.com This highlights how modifying the substituent attached to the pyrazine core can enhance potency against specific pathogens. mdpi.com

Table 2: In Vitro Antimycobacterial Activity of 3-Benzylaminopyrazine-2-carboxamides against M. tuberculosis H37Rv

| Compound | Benzylamine Substituent | MIC (µM) |

|---|---|---|

| 3-[(4-Fluorobenzyl)amino]pyrazine-2-carboxamide | 4-Fluoro | 19 µM |

| 3-[(4-Chlorobenzyl)amino]pyrazine-2-carboxamide | 4-Chloro | 20 µM |

| 3-[(4-Bromobenzyl)amino]pyrazine-2-carboxamide | 4-Bromo | 21 µM |

| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | 4-Methyl | 6 µM |

| 3-[(4-Methoxybenzyl)amino]pyrazine-2-carboxamide | 4-Methoxy | 42 µM |

| Pyrazinamide (Standard) | N/A | 25 µM |

These examples underscore the principle that the biological profile of a pyrazine-based compound is intricately linked to its substitution pattern. By strategically modifying the groups attached to the pyrazine ring, researchers can develop derivatives with tailored activities, targeting a diverse range of enzymes and pathogens. nih.govmdpi.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and vibrational properties of molecules. For pyrazine (B50134) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p), are employed to predict key parameters. These calculations can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. For instance, a smaller gap suggests higher reactivity.

Vibrational analysis using DFT helps in the assignment of experimentally observed infrared (IR) and Raman spectral bands. researchgate.net Theoretical calculations can predict the vibrational frequencies and intensities, which, when compared with experimental data, provide a detailed understanding of the molecular vibrations. researchgate.net For example, the characteristic stretching modes of the pyrazine ring can be identified and analyzed. researchgate.net These studies can also elucidate the effects of substituents, such as the chloro and p-chlorophenyl groups, on the vibrational modes of the pyrazine core.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how a ligand, such as a derivative of 2-chloro-3-(p-chlorophenyl)pyrazine, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Affinities

Molecular docking simulations can predict the specific binding modes of a ligand within the active site of a target protein. nih.gov These simulations generate various possible conformations of the ligand-protein complex and rank them based on a scoring function, which estimates the binding affinity. The predicted binding mode reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. For example, studies on related pyrazine derivatives have shown how the chloro and other substituent groups can form specific interactions with amino acid residues in the binding pocket of an enzyme. nih.gov

The binding affinity, often expressed as a binding energy value, provides a quantitative measure of the strength of the interaction. Lower binding energies typically indicate a more stable complex and a higher affinity of the ligand for the target. This information is invaluable for structure-activity relationship (SAR) studies, where the goal is to design more potent inhibitors or activators.

Identification of Potential Biological Targets

Molecular docking can also be used in a reverse-docking approach to identify potential biological targets for a given compound. In this strategy, the molecule of interest is docked against a library of known protein structures. Proteins that show a high predicted binding affinity for the compound are considered potential biological targets. This approach can help to elucidate the mechanism of action of a compound or identify new therapeutic applications. For instance, derivatives of 2-chloro-3-hydrazinopyrazine have been investigated for their potential to inhibit acetylcholinesterase, a key enzyme in the pathology of Alzheimer's disease. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into the flexibility of both the ligand and the protein. These simulations can reveal how the binding mode evolves and how the interactions change over the course of the simulation.

MD simulations are particularly useful for assessing the stability of the docked conformation. A stable binding mode will be maintained throughout the simulation, whereas an unstable one may see the ligand drift away from the binding site. Furthermore, MD simulations can be used to perform conformational analysis of the ligand itself, exploring the different shapes it can adopt in solution and how this might influence its ability to bind to a target.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are important for activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds.

For a series of this compound analogs, a QSAR study would involve calculating a variety of molecular descriptors, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). These descriptors would then be correlated with the experimentally measured biological activity (e.g., IC50 values) using statistical methods like multiple linear regression or partial least squares. The resulting QSAR model can then be used to guide the design of new derivatives with improved potency.

Hirshfeld Surface Analysis and Intermolecular Interaction Energies

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal structure. It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze different types of intermolecular contacts.

Quantum Chemical Descriptors and Reactivity Predictions (e.g., HOMO-LUMO analysis, Fukui functions)

Quantum chemical descriptors are essential for predicting the reactivity of a molecule. These descriptors are derived from the electronic structure of the compound and offer insights into its stability and potential reaction pathways.

HOMO-LUMO Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity.

HOMO: The energy of the HOMO is an indicator of the molecule's ability to donate an electron. A higher HOMO energy suggests a stronger electron-donating capability.

LUMO: The energy of the LUMO reflects the molecule's capacity to accept an electron. A lower LUMO energy points to a greater electron-accepting ability.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A larger energy gap generally corresponds to higher stability and lower reactivity.

For example, a computational study on the related compound 2-chloro-3-hydrazinopyrazine revealed HOMO and LUMO energies of -6.581 eV and -1.780 eV, respectively, leading to a significant energy gap of 4.800 eV, which indicates high stability. nih.gov The analysis also showed that the HOMO-LUMO transition primarily involves the transfer of electron density from the hydrazine substituent to the pyrazine ring. nih.gov

The table below presents data for several pyrazine derivatives, illustrating the typical values obtained through such computational analyses.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-chloro-3-hydrazinopyrazine | -6.581 | -1.780 | 4.800 |

| 2-chloro-5-hydrazinepyrazine | -7.097 | -4.114 | 2.983 |

| 2-chloro-6-hydrazinepyrazine | -7.230 | -4.240 | 2.990 |

Table 1: Illustrative HOMO-LUMO Data for Related Pyrazine Derivatives. nih.govNote: This data is for illustrative purposes and does not represent this compound.

Fukui Functions

Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for different types of chemical attack. They are crucial for predicting regioselectivity in chemical reactions.

f+: Predicts the site for a nucleophilic attack (where the molecule is most likely to accept an electron).

f-: Predicts the site for an electrophilic attack (where the molecule is most likely to donate an electron).

f0: Predicts the site for a radical attack .

Studies on similar heterocyclic systems, such as 2-Chloro-4,6-diphenyl-1,3,5-triazine and 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide , have employed Fukui functions to pinpoint the most probable sites for electrophilic attack. nih.govnih.gov This type of analysis would be invaluable in predicting how this compound would react with various reagents.

The following table provides a hypothetical representation of how Fukui function data might be presented, indicating the relative reactivity of different atoms in a molecule.

| Atomic Site | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | f0 (for Radical Attack) |

|---|---|---|---|

| C2 | 0.18 | 0.05 | 0.12 |

| C3 | 0.04 | 0.15 | 0.10 |

| N1 | 0.09 | 0.08 | 0.09 |

| N4 | 0.08 | 0.07 | 0.08 |

Table 2: Hypothetical Fukui Function Values. Note: This data is for illustrative purposes only and does not represent this compound.

Research on "this compound" in Advanced Materials Science Applications Not Found

Following a comprehensive search of scientific literature and databases, no specific research findings or data could be located regarding the applications of the chemical compound This compound in the fields of advanced materials science as outlined in the requested article structure.

The investigation sought to find information on the use of this specific pyrazine derivative in the following areas:

Development of Organic Semiconductors: No studies detailing the synthesis, characterization, or performance of this compound as an organic semiconductor were identified.

Applications in Light-Emitting Diodes (LEDs): There is no available research on the incorporation or utility of this compound in the emissive or charge-transport layers of LED devices.

Use in Photovoltaic Devices (e.g., Solar Cells): The search yielded no results on the application of this compound in any component of photovoltaic cells.

Role as Ligands in Coordination Chemistry: No publications were found that describe the use of this compound as a ligand to form metal complexes or coordination polymers.

Pyrazine-Based Polymers and Conjugated Materials: There is no evidence of this compound being used as a monomer or building block for the synthesis of polymers or conjugated materials for electronic or optical applications.

While the broader class of pyrazine derivatives has shown promise in various areas of materials science, including electronics and coordination chemistry, research appears to not have been published on this particular substituted pyrazine. The specific combination of the chloro and p-chlorophenyl substituents on the pyrazine ring in this compound has not been explored in the context of the requested applications in the available scientific literature.

Therefore, the generation of a detailed, evidence-based article with research findings and data tables on the advanced materials science applications of "this compound" is not possible at this time.

Future Research Directions and Open Challenges

Advancements in Green and Sustainable Synthetic Routes for Halogenated Pyrazines

The synthesis of halogenated pyrazines has traditionally relied on methods that can be harsh and environmentally taxing. tandfonline.com A significant future direction is the development of greener and more sustainable synthetic routes. This includes one-pot syntheses, the use of environmentally benign solvents and catalysts, and atom-economical reactions. tandfonline.comnih.gov

Recent progress in this area includes:

Catalytic Systems: The use of catalytic systems such as copper-chromium, copper-zinc-chromium, and silver for the preparation of pyrazines from diamines and diols in the vapor phase represents a move towards more efficient processes. tandfonline.com

Manganese Pincer Complexes: Base-metal catalyzed dehydrogenative self-coupling of 2-amino alcohols to form 2,5-substituted pyrazine (B50134) derivatives, using earth-abundant manganese complexes, is a promising atom-economical and environmentally benign method. nih.govacs.org This approach generates hydrogen gas and water as the only byproducts. nih.govacs.org

One-Pot Reactions: Environmentally benign one-pot methods for the preparation of pyrazine derivatives from 1,2-dicarbonyls and 1,2-diamines have been reported, offering a cost-effective and efficient alternative to traditional methods. tandfonline.com

These advancements pave the way for more sustainable manufacturing processes for halogenated pyrazines, reducing waste and environmental impact.

Exploration of Novel Biological Activities and Multi-Targeting Approaches

Pyrazine derivatives are known to exhibit a wide array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antitubercular properties. mdpi.combenthamdirect.com Future research will likely focus on uncovering novel biological targets for compounds like 2-Chloro-3-(p-chlorophenyl)pyrazine and exploring multi-targeting approaches in drug discovery.

The pyrazine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a variety of biological targets. benthamdirect.com Pyrazine-based compounds have been successfully developed into clinically used pharmaceuticals. benthamdirect.com The exploration of pyrazine-natural product hybrids has also yielded derivatives with a broad spectrum of biological activities, often with enhanced potency and reduced toxicity compared to the parent compounds. mdpi.com

A key challenge and opportunity lie in designing pyrazine derivatives that can modulate multiple targets involved in a disease pathway, potentially leading to more effective and robust therapeutic agents with a reduced likelihood of drug resistance.

Integration of Advanced Computational Methods for Rational Design

The use of advanced computational methods is becoming increasingly integral to the rational design of new drug candidates. mdpi.com For pyrazine-based compounds, computational tools can be employed to:

Identify Novel Scaffolds: Virtual screening of compound libraries against specific biological targets can identify novel pyrazine-based pharmacophores. nih.gov

Predict Binding Modes: Molecular docking studies can predict how pyrazine derivatives interact with their target proteins, providing insights for optimizing their potency and selectivity. nih.gov

Structure-Activity Relationship (SAR) Studies: Computational modeling can help to understand the relationship between the chemical structure of pyrazine derivatives and their biological activity, guiding the design of more effective compounds. nih.gov

By integrating computational approaches, researchers can accelerate the discovery and development of new pyrazine-based therapeutics, saving time and resources. For example, a computational screen identified a novel pyrazine-based inhibitor of TrkA, a key target in cancer and pain. nih.gov

Development of New Pyrazine Scaffolds with Enhanced Selectivity and Potency

A continuous effort in medicinal chemistry is the development of new molecular scaffolds that offer improved selectivity and potency for their biological targets. researchgate.net For pyrazine-based drug discovery, this involves the synthesis of novel pyrazine cores with diverse substitution patterns.

The versatility of the pyrazine ring allows for the introduction of various functional groups to fine-tune the pharmacological properties of the molecule. nih.gov The development of innovative synthetic methodologies for creating diverse pyrazine libraries is crucial for exploring new chemical space and identifying next-generation therapeutic agents. nih.gov

Bridged heterocyclic systems incorporating the pyrazine moiety are also being explored to create three-dimensional structures with enhanced scaffold complexity, which can lead to improved drug-like properties. researchgate.net The goal is to design pyrazine derivatives that exhibit high affinity for their intended target while minimizing off-target effects, thereby improving their therapeutic index.

Q & A

Q. What are the standard synthetic routes for 2-Chloro-3-(p-chlorophenyl)pyrazine, and what key reaction conditions govern its yield?

- Methodological Answer : The compound is synthesized via chlorination of 3-(p-chlorophenyl)pyrazin-2(1H)-one using phosphorus oxychloride (POCl₃) under reflux with catalytic sulfuric acid. Key steps include:

Refluxing the starting material in POCl₃ for 4–5 hours.

Quenching the reaction in ice to precipitate the product.

Purification via recrystallization (e.g., from methanol).

Yield optimization requires precise temperature control and stoichiometric ratios. Impurities such as di- or tri-chlorinated byproducts may form if reaction times exceed recommendations .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm for p-chlorophenyl groups).

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by separating unreacted starting materials.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 251.0).

- Melting Point Analysis : A sharp melting range (e.g., 145–146°C) indicates crystallinity and purity .

Advanced Research Questions

Q. How does the electronic interplay between chloro and aryl substituents influence regioselectivity in substitution reactions?

- Methodological Answer : The chloro group at position 2 acts as an electron-withdrawing group, activating position 6 for nucleophilic substitution. Meanwhile, the p-chlorophenyl group at position 3 introduces steric hindrance, directing reactions to less hindered sites. For example:

- Nucleophilic Aromatic Substitution : Amines preferentially attack position 6 due to resonance stabilization of the intermediate.

- Cross-Coupling Reactions : Suzuki-Miyaura couplings at position 2 require palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids.

Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What contradictions exist in reported biological activities of pyrazine derivatives, and how can experimental design address them?

- Methodological Answer : Discrepancies arise from varying assay conditions (e.g., cell lines, solvent polarity). For example:

- Anticancer Activity : IC₅₀ values may differ between adherent (HeLa) vs. suspension (Jurkat) cell lines due to uptake efficiency.

- Receptor Binding : Solubility in DMSO vs. saline affects ligand-receptor interactions.

Mitigation strategies:

Standardize assay protocols (e.g., fixed DMSO concentration ≤0.1%).

Use isogenic cell lines to control genetic variability.

Validate results with orthogonal assays (e.g., SPR for binding affinity) .

Q. How do crystallographic and computational models resolve ambiguities in electronic state assignments for pyrazine derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolves bond-length alternations, confirming aromaticity or charge localization. For example, C–Cl bond lengths (~1.72 Å) indicate σ-withdrawal effects.

- Time-Dependent DFT (TD-DFT) : Simulates UV-Vis spectra to assign S₁ (n→π*) and S₂ (π→π*) transitions.

- Multiconfigurational Methods (e.g., CASSCF) : Model conical intersections for non-radiative decay pathways.

Discrepancies between experimental and computed spectra often arise from solvent effects or vibronic coupling, requiring explicit solvation models in simulations .

Key Research Challenges

- Synthetic Scalability : Multi-step syntheses (e.g., Example XXV ) require optimization for gram-scale production.

- Biological Target Identification : Use CRISPR-Cas9 screens to map gene essentiality linked to compound efficacy.

- Spectroscopic Artifacts : Phosphorescence lifetime measurements in matrices (e.g., benzene) may not reflect crystalline states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.